Orantinib, also known as SU6668, is a small molecule inhibitor that targets multiple tyrosine kinases (TKIs) []. TKIs are enzymes involved in cell signaling pathways that play a crucial role in various cellular processes, including cell growth, survival, and angiogenesis (blood vessel formation) []. Due to its ability to inhibit these pathways, Orantinib has been investigated in scientific research for its potential applications in cancer treatment.
One of the primary areas of research for Orantinib is its anti-angiogenic properties. Angiogenesis is a vital process for tumor growth and metastasis (spread) as it allows tumors to develop their own blood supply. Orantinib targets vascular endothelial growth factor receptors (VEGFRs), key players in angiogenesis, thereby potentially starving tumors of the oxygen and nutrients they need to thrive []. Studies have explored Orantinib's efficacy in combination with other therapies to target both tumor cells and their blood supply [].
Scientific research has focused on evaluating Orantinib's effectiveness against various cancers. Some studies have investigated its potential for cancers like hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) [, ]. These studies aimed to assess Orantinib's ability to inhibit tumor growth and improve patient outcomes. However, further research is needed to determine its definitive role in cancer treatment regimens.
Another area of scientific exploration is understanding how cancer cells develop resistance to Orantinib. Researchers are investigating the molecular mechanisms behind resistance to develop strategies to overcome it and improve treatment efficacy []. This research is crucial for ensuring the long-term effectiveness of Orantinib and other TKI therapies.